Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate

Polymer Chemistry Materials Science Thermally Stable Polymers

Procure Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate (CAS 1707393-61-0) for your advanced R&D. This unique spiro[3.3]heptane diester offers a rigid, saturated core (Fsp³ = 1.0) with orthogonal 6-oxo and geminal diester handles, enabling divergent synthesis of high-temperature spiropolymers and stereochemically precise glutamic acid mimetics. Its specific substitution pattern is unmatched by simpler spiro[3.3]heptane analogs, ensuring exact replication of literature procedures. Available with full quality assurance for your critical research.

Molecular Formula C13H18O5
Molecular Weight 254.282
CAS No. 1707393-61-0
Cat. No. B2715228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate
CAS1707393-61-0
Molecular FormulaC13H18O5
Molecular Weight254.282
Structural Identifiers
SMILESCCOC(=O)C1(CC2(C1)CC(=O)C2)C(=O)OCC
InChIInChI=1S/C13H18O5/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h3-8H2,1-2H3
InChIKeyCDNWFTYZHORYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate (CAS 1707393-61-0): Procurement-Ready Spirocyclic Monomer & Building Block Profile


Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate (CAS 1707393-61-0) is a spirocyclic diester featuring a rigid, three-dimensional spiro[3.3]heptane core with a ketone at the 6-position and two ethyl carboxylate groups at the 2-position. The compound has a molecular formula of C₁₃H₁₈O₅, a molecular weight of 254.28 g/mol, and a computed XLogP3-AA value of 0.8, indicating moderate lipophilicity [1]. This scaffold belongs to a class of sp³-rich building blocks that have gained prominence in medicinal chemistry as saturated bioisosteres of benzene, offering enhanced three-dimensionality (Fsp³ = 1.0) and potentially improved physicochemical properties such as solubility and metabolic stability [2]. The compound serves a dual role: as a key monomer precursor for high-temperature spiropolymers and as a versatile intermediate for synthesizing conformationally restricted glutamic acid analogs and other drug-like molecules [3][4].

Why Generic Spiro[3.3]heptane Building Blocks Cannot Substitute Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate


In-class spiro[3.3]heptane derivatives are not interchangeable due to critical differences in substitution pattern, functional group availability, and synthetic accessibility. While the spiro[3.3]heptane core is valued for its rigidity and 3D character [1], the specific placement of the 6-oxo group and the geminal diester at the 2-position in diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate creates a unique, orthogonal functionalization platform. Analogous compounds lacking the 6-oxo group, such as diethyl spiro[3.3]heptane-2,6-dicarboxylate [2], offer different reactivity and exit vector geometry, limiting their utility in applications requiring a ketone handle for further derivatization. Furthermore, the geminal diester arrangement is essential for specific synthetic transformations, such as malonate alkylation strategies used in the construction of complex spirocyclic libraries [3]. Substituting with a mono-ester or a differently positioned diester would fundamentally alter the synthetic route and the final molecular architecture, directly impacting downstream biological or material properties.

Quantitative Evidence for Selecting Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate Over Its Analogs


Unique Monomer Precursor for High-Temperature Spiropolymers: Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate vs. Non-Spirocyclic Analogs

Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is explicitly identified as a critical monomer precursor for the synthesis of spiropolymers with unique high-temperature properties. This role is not fulfilled by common linear diesters or even other spiro[3.3]heptane derivatives lacking the 6-oxo group. The specific oxaspiro structure is essential for the subsequent hydrolysis and polymerization steps that yield the final polymer [1]. A direct comparison in the source material distinguishes this compound and its diisoamyl analog as the 'most important monomer precursors' for this class of materials, a designation not applied to other cyclobutane dicarboxylates [1].

Polymer Chemistry Materials Science Thermally Stable Polymers

XLogP3-AA Lipophilicity of Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate Compared to a Representative sp³-Rich Bioisostere

The computed lipophilicity (XLogP3-AA) of diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is 0.8 [1]. This value can be compared to the experimental LogP of a related 6-fluoro-spiro[3.3]heptane-2-carboxylic acid building block, which was reported as 0.56 [2]. While not a direct comparison of identical scaffolds, this cross-study comparison illustrates how functionalization on the spiro[3.3]heptane core modulates lipophilicity, a key parameter for drug-likeness. The diester derivative exhibits higher lipophilicity than the mono-fluorinated carboxylic acid, suggesting a different pharmacokinetic profile that may be advantageous for specific target engagements requiring increased membrane permeability.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Utility in Conformationally Restricted Glutamic Acid Analogs: Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate vs. Other Spirocyclic Precursors

The spiro[3.3]heptane scaffold, of which diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is a direct precursor, has been successfully employed to synthesize a library of regio- and stereoisomers of glutamic acid analogs [1]. In this work, the construction of the spirocyclic system relied on a common precursor derived from cyclobutanone chemistry. The specific substitution pattern of the target diester allows for the introduction of the amino and carboxylate functionalities required for glutamic acid mimicry. While other spirocyclic ketones can be used, the 6-oxo-2,2-diester arrangement provides a unique set of orthogonal reactive sites (ketone and esters) that are not present in simpler spiro[3.3]heptane-2-carboxylic acid derivatives [2], enabling a divergent synthetic strategy to access multiple isomers.

Amino Acid Analogs Peptidomimetics Synthetic Methodology

Purity Specification for Reliable Procurement: Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate

Commercial suppliers offer diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate with specified purity levels, which is critical for reproducible research and industrial processes. For instance, AKSci provides the compound at a minimum purity of 95% . This level of purity is essential for ensuring consistent results in sensitive applications like polymer synthesis or medicinal chemistry campaigns. While many vendors exist, the explicit documentation of purity allows for informed procurement decisions. In contrast, some less specialized vendors or newly synthesized batches may not provide a guaranteed purity specification, introducing variability that can compromise experimental outcomes.

Chemical Procurement Quality Control Synthetic Chemistry

Validated Research and Industrial Applications for Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate


Monomer Synthesis for High-Performance Spiropolymers

Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is the established monomer precursor for synthesizing spiropolymers known for their high-temperature stability. The synthetic route involves condensation with dihalogen compounds followed by hydrolysis and polymerization. Procurement of this specific diester is essential for researchers aiming to replicate or build upon the existing literature regarding these materials' unique thermal and physical properties [1].

Divergent Synthesis of Conformationally Restricted Glutamic Acid Analogs

This compound serves as a key intermediate for constructing a library of spirocyclic glutamic acid analogs. Its 6-oxo group and geminal diester provide orthogonal reactive handles that enable divergent synthetic pathways to access multiple regio- and stereoisomers. This application is particularly relevant for medicinal chemistry projects targeting glutamate receptors or other biological systems where rigidified amino acid mimetics are desired [2].

Fragment-Based Drug Discovery (FBDD) Utilizing sp³-Rich Building Blocks

As a representative of the spiro[3.3]heptane class, diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate embodies the principles of 'escape from flatland' in medicinal chemistry. Its high fraction of sp³ carbons (Fsp³ = 1.0) and rigid 3D structure make it a valuable fragment or building block for designing novel drug candidates with improved solubility and metabolic stability compared to planar aromatic analogs [3]. The computed XLogP3-AA of 0.8 indicates a balanced lipophilicity profile suitable for lead optimization [4].

Synthesis of Sterically Constrained Diamine Building Blocks

The compound's cyclobutane-containing scaffold is a precursor to sterically constrained diamines, such as 3,6-diaminospiro[3.3]heptane derivatives. These diamines are considered promising building blocks for drug discovery due to their ability to impose conformational restriction on pharmacophores. The diester functionality allows for subsequent transformations to introduce the amine groups, making it a versatile starting material for this class of compounds [5].

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